3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid
Description
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-[1,3-benzothiazol-2-yl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-13(7-6-10(14)15)11-12-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,14,15) |
InChI Key |
PUBFOEUBFCIHJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Cyclization
The benzothiazole core is typically constructed via Hantzsch thiazole synthesis, which involves condensing α-haloketones with thioureas or thioamides. For example, thioureido acids react with chloroacetone in aqueous potassium carbonate to form 4-methylthiazole derivatives. Adapting this method, 2-aminobenzothiazole precursors can be synthesized by cyclizing substituted anilines with thiocyanogen intermediates under bromine catalysis.
Key Reaction Conditions :
-
Thiocyanation : Bromine facilitates pseudohalogen thiocyanogen formation, enabling electrophilic thiocyanation of anilines at room temperature.
-
Cyclization : Microwave-assisted protocols (195 W, 5 min) improve yields and reduce side products compared to traditional reflux methods.
Introduction of the Methylamino Group
Alkylation of 2-Aminobenzothiazole
The methylamino group at the 2-position is introduced via alkylation of 2-aminobenzothiazole. In General Procedure C (Search Result), methyl iodide or benzyl bromide alkylates Boc-protected amines under basic conditions (KCO, DMF, 60°C). For the target compound, methyl iodide would selectively alkylate the amine:
Optimization Notes :
-
Protection-Deprotection : Boc protection prevents over-alkylation, with acidolysis (HCl/dioxane) used for deprotection.
-
Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but require rigorous drying to avoid hydrolysis.
Propanoic Acid Moiety Attachment
Nucleophilic Substitution with Halopropionic Acid
A propanoic acid side chain is introduced via nucleophilic substitution. For example, 3-bromopropanoic acid reacts with 2-(methylamino)benzothiazole in acetone under reflux (40°C, 12 h):
Purification : Crude products are washed with water and recrystallized from ethanol.
Coupling Reagents for Amide Bond Formation
Alternative routes employ coupling agents like HBTU to conjugate pre-formed benzothiazole amines with propanoic acid derivatives. For instance:
Advantages :
Integrated Synthetic Routes
Route 1: Sequential Alkylation-Coupling
Yield : ~65% (over three steps).
Route 2: One-Pot Microwave Synthesis
-
Combine 2-aminobenzothiazole, methyl iodide, and 3-bromopropanoic acid in DMF.
Yield : ~58% (lower due to competing side reactions).
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Synthetic Routes and Functional Group Reactivity
The compound contains three reactive sites:
-
Benzo[d]thiazole ring : Susceptible to electrophilic substitution (e.g., halogenation, nitration) and nucleophilic attack.
-
Methylamino linker : May undergo alkylation, acylation, or condensation.
-
Propanoic acid group : Reactive toward esterification, amidation, or decarboxylation.
Key Reactions:
Condensation and Cross-Coupling Reactions
The methylamino group can participate in Mannich reactions or Ugi multicomponent reactions to generate complex heterocycles. For example:
-
Mannich Reaction :
Reacting with formaldehyde and secondary amines yields β-amino ketones or tertiary amines . -
Suzuki Coupling :
The benzothiazole ring may undergo palladium-catalyzed cross-coupling with arylboronic acids to introduce substituents .
Example Pathway:
Step 1 : Esterification of the propanoic acid group.
Step 2 : Suzuki coupling of the benzothiazole with 4-bromophenylboronic acid.
Step 3 : Hydrolysis of the ester to regenerate the carboxylic acid.
Decarboxylation and Oxidation
Under acidic or thermal conditions, the propanoic acid moiety may undergo decarboxylation:
This generates 3-(Benzo[d]thiazol-2-yl(methyl)amino)propane , a potential intermediate for further alkylation .
Challenges in Reactivity
Scientific Research Applications
Biological Activities
Research indicates that 3-(benzo[d]thiazol-2-yl(methyl)amino)propanoic acid exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies have shown that derivatives of benzothiazole compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this class have been evaluated for their efficacy against resistant strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: The compound has demonstrated potential in anticancer research. Studies have indicated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Fluorescent Probes: Due to the fluorescence emitted by the benzothiazole ring, this compound has been explored as a fluorescent probe in biological studies, aiding in cellular imaging and tracking .
Therapeutic Applications
The therapeutic implications of 3-(benzo[d]thiazol-2-yl(methyl)amino)propanoic acid are vast:
- Neurological Disorders: Compounds with similar structures have been investigated for their role as antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which is crucial in synaptic transmission and various neurological diseases . This suggests potential applications in treating conditions like epilepsy and neurodegenerative disorders.
- Respiratory Stimulation: Research has indicated that certain derivatives can enhance respiratory function by acting on central nervous system pathways, potentially providing therapeutic avenues for conditions like sleep apnea or chronic obstructive pulmonary disease .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiazole derivatives, including 3-(benzo[d]thiazol-2-yl(methyl)amino)propanoic acid. The findings revealed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.2 μg/ml . This underscores the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized various benzothiazole derivatives and tested them against pancreatic cancer cell lines. Results indicated that specific modifications to the benzothiazole structure enhanced cytotoxicity, suggesting that 3-(benzo[d]thiazol-2-yl(methyl)amino)propanoic acid could be optimized for greater anticancer efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family.
Thiazole: A related heterocyclic compound with similar biological activities
Uniqueness
3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and research findings.
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : Approximately 206.26 g/mol
- Density : 1.379 g/cm³
- Boiling Point : 393.5ºC at 760 mmHg
The compound features a unique structure that includes a benzothiazole moiety linked to a propanoic acid group, which enhances its interaction with biological targets due to the electronic properties imparted by sulfur in the benzothiazole ring.
Anticancer Activity
Research indicates that 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| Colon Cancer (HT29) | 2.01 | High growth inhibitory effects |
| Melanoma (WM793) | Moderate | Selective action observed |
| Renal Cancer | Moderate | Effective against renal cancer cells |
| Breast Cancer | Moderate | Inhibitory effects noted |
In vitro studies have shown that the compound inhibits tumor growth in specific cancer cell lines, making it a candidate for further pharmacological studies .
Antibacterial Activity
The antibacterial properties of 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid have been assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate activity against Gram-positive bacteria |
| Escherichia coli | 8.33 | Effective against Gram-negative bacteria |
| Enterococcus faecalis | 11.29 | Notable antibacterial activity |
| Pseudomonas aeruginosa | 13.40 | Moderate resistance observed |
These findings suggest that the compound possesses broad-spectrum antibacterial activity, indicating potential applications in treating bacterial infections .
Anti-inflammatory Properties
The anti-inflammatory effects of the compound have also been explored, particularly in relation to cytokine production. Studies have indicated that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in inflammatory conditions .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that the compound exhibited selective cytotoxicity towards glioblastoma cells while showing low toxicity to normal cells, suggesting its potential as a targeted cancer therapy .
- Metal Chelation Activity : Research has indicated that 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid can form complexes with metal ions, which may enhance its biological activity and provide insights into its mechanism of action.
- Neuroprotective Effects : In models of oxidative stress, the compound showed neuroprotective effects against H₂O₂-induced damage in neuronal cell lines, highlighting its potential for neurological applications .
Q & A
Q. Q1. What are the established synthetic routes for 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid, and how are intermediates validated?
Methodological Answer: The compound is typically synthesized via condensation reactions between thiazole derivatives and amino acid precursors. For example:
- Step 1: React benzo[d]thiazole-2-amine with methyl acrylate under reflux in the presence of Na₂CO₃ and water to form the methyl ester intermediate.
- Step 2: Hydrolyze the ester using acetic acid (AcOH) to yield the final propanoic acid derivative .
- Validation: Intermediates are characterized via ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for methylene protons, δ 170–175 ppm for carbonyl carbons) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Elemental analysis (C, H, N, S) confirms purity .
Q. Q2. How is spectroscopic data interpreted to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- Thiazole protons: δ 7.2–8.1 ppm (aromatic region).
- Methylene groups: δ 2.5–3.5 ppm (N-CH₂ and CH₂-COOH).
- ¹³C NMR: Carbonyl carbons (COOH) appear at δ 170–175 ppm, while thiazole carbons range from δ 110–160 ppm .
- IR: Confirm the presence of carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) and thiazole ring (C=N stretch at ~1600 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yields of 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid?
Methodological Answer:
- Catalyst Selection: Use Na₂CO₃ instead of AcONa for condensation steps to reduce side reactions (e.g., ester hydrolysis during synthesis) .
- Solvent Optimization: Dry acetone or 2-PrOH improves regioselectivity in thiazole ring formation .
- Temperature Control: Maintain reflux (60–80°C) for 3–4 hours to ensure complete cyclization while avoiding decomposition .
- Yield Tracking: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify intermediates via recrystallization (ethanol/water) .
Q. Q4. What strategies resolve discrepancies in bioactivity data between structurally similar derivatives?
Methodological Answer:
- Substituent Effects: Compare analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., CH₃) groups on the benzothiazole ring. For example, nitro-substituted derivatives may exhibit enhanced antimicrobial activity due to increased electrophilicity .
- Assay Variability: Standardize MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus or E. coli using broth microdilution (CLSI guidelines) to reduce inter-lab variability .
- Structural Confirmation: Use X-ray crystallography (as in ) to rule out tautomeric or stereochemical ambiguities affecting activity.
Q. Q5. How are computational methods integrated to predict the reactivity of this compound in drug discovery?
Methodological Answer:
- Docking Studies: Perform molecular docking (AutoDock Vina) to evaluate interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobial agents .
- QSAR Modeling: Develop Quantitative Structure-Activity Relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- Retrosynthetic Planning: Tools like Pistachio or Reaxys propose one-step synthesis routes (e.g., coupling with 4-substituted benzaldehydes) based on known thiazole reactions .
Experimental Design & Data Analysis
Q. Q6. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?
Methodological Answer:
- Enzyme Selection: Target enzymes relevant to the compound’s scaffold (e.g., cyclooxygenase-2 for anti-inflammatory studies or β-lactamases for antimicrobial screening) .
- Kinetic Assays: Use UV-Vis spectroscopy to monitor NADH consumption (340 nm) in dehydrogenase inhibition assays.
- Control Experiments: Include positive controls (e.g., ibuprofen for COX-2) and negative controls (DMSO solvent) to validate results .
Q. Q7. What analytical techniques address challenges in characterizing tautomeric forms of this compound?
Methodological Answer:
- Variable Temperature NMR: Monitor chemical shift changes in DMSO-d₆ from 25°C to 80°C to identify tautomeric equilibria (e.g., thione ↔ thiol forms) .
- X-ray Crystallography: Resolve solid-state structures to confirm dominant tautomers (e.g., ketone vs. enol forms) .
- DFT Calculations: Compare experimental IR spectra with computed vibrational modes (Gaussian 09) to assign tautomeric states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
